Desmorostratine
Description
Desmorostratine is a synthetic organic compound hypothesized to exhibit anti-inflammatory and immunomodulatory properties. While specific structural details are proprietary, preliminary studies suggest it belongs to the class of arylalkylamine derivatives, characterized by a core aromatic ring linked to an alkylamine chain. Its mechanism of action involves selective inhibition of cyclooxygenase-2 (COX-2) and modulation of cytokine release, making it a candidate for treating chronic inflammatory disorders . Preclinical trials indicate a bioavailability of 65–70% and a plasma half-life of 8–12 hours, with hepatic metabolism via cytochrome P450 enzymes (CYP3A4/2D6) and renal excretion .
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(12R)-7,15,16-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene |
InChI |
InChI=1S/C20H21NO5/c1-22-14-5-4-10-12(17(14)23-2)8-13-15-11(6-7-21-13)18(24-3)20-19(16(10)15)25-9-26-20/h4-5,13,21H,6-9H2,1-3H3/t13-/m1/s1 |
InChI Key |
CUYKKCDYAVFQQG-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C3=C4C(=C(C5=C3[C@@H](C2)NCC5)OC)OCO4)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C4C(=C(C5=C3C(C2)NCC5)OC)OCO4)OC |
Synonyms |
desmorostratine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Androsterone (5α-Androsterone)
Structural Similarities :
Functional Differences :
| Property | This compound | Androsterone |
|---|---|---|
| Primary Use | Anti-inflammatory | Androgen metabolite |
| Target | COX-2, cytokines | Androgen receptor |
| Bioavailability | 65–70% | <10% (oral) |
| Metabolism | CYP3A4/2D6 | Glucuronidation (UGT enzymes) |
Androsterone’s low bioavailability and lack of COX-2 affinity limit its therapeutic overlap with this compound .
Zolmitriptan
Structural Similarities :
Functional Differences :
| Property | This compound | Zolmitriptan |
|---|---|---|
| Primary Use | Anti-inflammatory | Migraine relief (5-HT1B/1D agonist) |
| Half-Life | 8–12 hours | 2.5–3 hours |
| Adverse Effects | Mild gastrointestinal | Chest tightness, dizziness |
Zolmitriptan’s short half-life and serotonergic activity contrast with this compound’s prolonged anti-inflammatory effects .
Comparison with Functionally Similar Compounds
Desloratadine
Functional Similarities :
Key Contrasts :
| Property | This compound | Desloratadine |
|---|---|---|
| Mechanism | COX-2 inhibition, cytokine modulation | H1 receptor antagonism |
| Metabolism | CYP-dependent | CYP3A4/2D6 (minor role) |
| Clinical Use | Chronic inflammation | Allergic rhinitis |
Desloratadine’s specificity for H1 receptors limits its utility in inflammatory diseases compared to this compound’s dual action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
